Glutamic acid--tyrosine (1/1)

Description

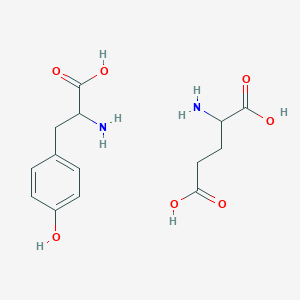

Structure

2D Structure

Properties

CAS No. |

27498-47-1 |

|---|---|

Molecular Formula |

C14H20N2O7 |

Molecular Weight |

328.32 g/mol |

IUPAC Name |

2-amino-3-(4-hydroxyphenyl)propanoic acid;2-aminopentanedioic acid |

InChI |

InChI=1S/C9H11NO3.C5H9NO4/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;6-3(5(9)10)1-2-4(7)8/h1-4,8,11H,5,10H2,(H,12,13);3H,1-2,6H2,(H,7,8)(H,9,10) |

InChI Key |

LZKJGAQEZMGEBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O.C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Chemical Synthesis Approaches for Glutamic Acid–Tyrosine (1/1)

Solid-Phase Peptide Synthesis (SPPS) Adaptations for Glutamic Acid–Tyrosine (1/1)

Solid-phase peptide synthesis (SPPS) is a powerful technique for the stepwise assembly of amino acids into a defined peptide sequence attached to an insoluble polymer support. illinois.edutandfonline.com While typically utilized for synthesizing peptides of specific, shorter sequences, its principles can be adapted for the production of longer, alternating Glutamic acid–Tyrosine (1/1) copolymers. This method involves a cyclical process of deprotection, coupling, and washing steps. illinois.edu

The choice of resin is a critical first step in SPPS, as it provides the solid support for peptide chain elongation. illinois.eduresearchgate.net The resin must be compatible with the reaction conditions and allow for efficient cleavage of the final copolymer. illinois.edu

Polystyrene-based resins: Cross-linked polystyrene (PS) resins, such as Merrifield, Wang, and Rink Amide resins, are commonly used. illinois.eduwikipedia.org They offer good mechanical stability and swell appropriately in organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). wikipedia.orgresearchgate.net

Polyethylene glycol (PEG)-based resins: These resins, often composites of PS and PEG, are more hydrophilic and can be advantageous for the synthesis of longer or more complex sequences by minimizing aggregation. wikipedia.org

Polyacrylamide-based resins: These supports also offer good swelling properties in polar solvents. researchgate.net

The loading of the first amino acid onto the resin is a crucial step that determines the maximum theoretical yield. The loading capacity, typically in the range of 0.1 to 0.8 mmol/g, should be chosen based on the desired length of the copolymer; lower loading is generally preferred for longer chains to prevent steric hindrance. wikipedia.org

Table 1: Common Resins for Solid-Phase Peptide Synthesis

| Resin Type | Polymer Matrix | Key Characteristics |

|---|---|---|

| Merrifield Resin | Polystyrene-divinylbenzene | Developed for Boc-based synthesis; robust. |

| Wang Resin | Polystyrene-divinylbenzene | Used for Fmoc-based synthesis to yield C-terminal acids. illinois.edu |

| Rink Amide Resin | Polystyrene-divinylbenzene | Used for Fmoc-based synthesis to yield C-terminal amides. illinois.edu |

| PEG-PS Resins | Polystyrene-polyethylene glycol | Hydrophilic, good swelling in polar solvents, suitable for longer peptides. wikipedia.org |

| Polyacrylamide Resins | Polyacrylamide | Good swelling in polar solvents, alternative to PS-based resins. researchgate.net |

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected N-terminal amine of the growing chain is facilitated by coupling reagents. fda.gov The choice of reagent and the optimization of reaction conditions are vital for achieving high coupling efficiency and minimizing side reactions like racemization. fda.gov

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress side reactions. fda.gov

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) provide excellent coupling efficiency. fda.gov

Aminium/Uronium Salts: Reagents such as HBTU, TBTU, and HATU are widely used due to their high reactivity and the water-solubility of their byproducts, simplifying purification. fda.gov

Reaction optimization involves controlling factors such as temperature, reaction time, and the concentration of reactants to ensure complete coupling at each step.

Table 2: Selected Coupling Reagents for SPPS

| Reagent Class | Example | Key Features |

|---|---|---|

| Carbodiimides | DCC | Effective and economical, often used with additives. fda.gov |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, suitable for difficult couplings. fda.gov |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Fast reaction rates, water-soluble byproducts. fda.gov |

For Glutamic Acid:

In Fmoc/tBu strategy , the γ-carboxyl group is typically protected as a tert-butyl (tBu) ester. This group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. google.comnih.gov

In Boc/Bzl strategy , a benzyl (B1604629) (Bzl) ester is often used, which is removed by strong acids like hydrofluoric acid (HF). researchgate.net

Allyl esters can also be employed for selective deprotection if needed. google.com

For Tyrosine:

In Fmoc/tBu strategy , the phenolic hydroxyl group is commonly protected as a tert-butyl (tBu) ether. google.com

In Boc/Bzl strategy , a benzyl (Bzl) ether is frequently used. google.com Other options with greater acid stability include 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether and 2-bromobenzyloxycarbonyl (2-BrZ). google.com

Table 3: Common Side Chain Protecting Groups for Glutamic Acid and Tyrosine

| Amino Acid | Protecting Group | Synthetic Strategy | Deprotection Condition |

|---|---|---|---|

| Glutamic Acid | tert-butyl (tBu) ester | Fmoc/tBu | Strong acid (e.g., TFA) google.comnih.gov |

| Benzyl (Bzl) ester | Boc/Bzl | Strong acid (e.g., HF) researchgate.net | |

| Tyrosine | tert-butyl (tBu) ether | Fmoc/tBu | Strong acid (e.g., TFA) google.com |

| Benzyl (Bzl) ether | Boc/Bzl | Strong acid (e.g., HF) google.com |

The final step in SPPS is the cleavage of the synthesized copolymer from the resin support and the simultaneous removal of all side-chain protecting groups. nih.gov This is typically achieved by treating the resin-bound peptide with a strong acid. For the commonly used Fmoc/tBu strategy, a cleavage cocktail containing trifluoroacetic acid (TFA) is employed. nih.gov

Scavengers are added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection of tBu-based protecting groups, thus preventing side reactions with sensitive residues like tyrosine. nih.gov Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). nih.gov Following cleavage, the crude copolymer is precipitated with a cold organic solvent, such as diethyl ether, and then purified, typically by chromatography.

Solution-Phase Synthetic Routes for Glutamic Acid–Tyrosine (1/1)

Solution-phase synthesis is a classical method for producing polypeptides and is particularly well-suited for the large-scale synthesis of random copolymers. A prominent approach for synthesizing random copolymers of amino acids, including those containing glutamic acid and tyrosine, is the ring-opening polymerization of N-carboxyanhydrides (NCAs). illinois.edunih.gov

This method involves the synthesis of the NCA monomers of glutamic acid and tyrosine, typically with their side chains protected. For instance, γ-benzyl-L-glutamate NCA and O-protected L-tyrosine NCA can be used. google.comtandfonline.com The polymerization is initiated by a nucleophile, such as an amine (e.g., diethylamine), which opens the anhydride (B1165640) ring and starts the chain growth. google.comnih.gov

To achieve a 1:1 molar ratio of the amino acids in the final copolymer, the NCA monomers are mixed in an equimolar ratio in a suitable anhydrous solvent, such as dioxane. google.com The random nature of the copolymerization process is influenced by the relative reactivities of the NCA monomers. nih.gov

Following polymerization, the protecting groups are removed. For example, benzyl groups can be removed by treatment with hydrobromic acid in acetic acid or through hydrogenation. google.comtandfonline.com The resulting copolymer is then purified by methods such as dialysis to remove low molecular weight impurities and salts. google.com This approach is utilized in the synthesis of related random copolymers like glatiramer acetate, which contains glutamic acid and tyrosine. google.comresearchgate.net

Selective Amide Bond Formation

The formation of the amide (peptide) bond is the central event in peptide synthesis. researchgate.net Achieving selective amide bond formation between glutamic acid and tyrosine requires the careful orchestration of protecting groups and activating agents. The process generally involves:

Protection: The α-amino group and the side-chain carboxyl group of glutamic acid are protected. Similarly, the carboxyl group and the side-chain hydroxyl group of tyrosine are protected. peptide.com

Activation: The free α-carboxyl group of the protected glutamic acid is activated to make it more reactive towards the amino group of tyrosine. This can be achieved using various coupling reagents that form a highly reactive acyl intermediate. researchgate.net

Coupling: The activated glutamic acid derivative is then reacted with the protected tyrosine, which has a free α-amino group. The nucleophilic amino group attacks the activated carboxyl group, forming the peptide bond. masterorganicchemistry.com

Deprotection: Finally, all protecting groups are removed to yield the pure Glutamic acid--tyrosine (1/1) dipeptide. researchgate.net

The choice of protecting groups is critical and often follows either the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) strategy, which dictate the conditions for deprotection. peptide.com

Alternative Chemical Synthesis Paradigms

To improve efficiency and sustainability, alternative chemical synthesis strategies are continually being developed.

Chemoenzymatic Synthesis Combinations

Chemoenzymatic peptide synthesis (CEPS) merges the precision of enzymatic catalysis with the flexibility of chemical synthesis. nih.govnih.gov This approach can offer high stereoselectivity and milder reaction conditions, reducing the need for extensive protecting group manipulations. nih.govresearchgate.net For Glutamic acid--tyrosine (1/1), a chemoenzymatic route might involve the chemical synthesis of protected amino acid esters, followed by an enzyme-catalyzed coupling step. bachem.com This leverages the enzyme's ability to form the peptide bond specifically, often without racemization, a common side reaction in chemical methods. nih.gov

One-Pot Synthesis Strategies

One-pot synthesis aims to perform multiple reaction steps in a single vessel without isolating intermediates, thereby increasing efficiency and reducing waste. rsc.orgthieme-connect.com A one-pot synthesis of Glutamic acid--tyrosine (1/1) could involve the sequential addition of reagents for protection, activation, and coupling. orgsyn.org The development of such a process requires careful selection of mutually compatible reagents and conditions. researchgate.net Recent advancements have shown the feasibility of one-pot dipeptide synthesis, offering a more streamlined and economical approach. orgsyn.orgresearchgate.net

Enzymatic Synthesis of Glutamic Acid–Tyrosine (1/1)

Enzymatic peptide synthesis is an attractive alternative to chemical methods due to its high specificity, mild reaction conditions, and environmental friendliness. researchgate.net

Identification and Characterization of Relevant Peptidases and Ligases

The enzymatic synthesis of Glutamic acid--tyrosine (1/1) relies on enzymes that can catalyze the formation of the specific peptide bond.

Peptidases: Also known as proteases, these enzymes can be used to form peptide bonds under specific conditions, essentially reversing their natural hydrolytic function. acs.org This can be achieved through either thermodynamically or kinetically controlled synthesis. For example, thermolysin, a metallopeptidase, could potentially be used, as it often shows a preference for hydrophobic residues like tyrosine at the P1' position of the acyl acceptor. nih.govnih.gov

Ligases: Peptide ligases are enzymes that naturally form peptide bonds, often in an ATP-dependent manner. mdpi.com While a specific ligase for Glutamic acid--tyrosine might not be readily available, enzyme engineering and directed evolution techniques can be used to develop ligases with the desired substrate specificity. nih.govnih.gov For instance, L-amino acid ligase (Lal) is a promising enzyme for cost-effective peptide synthesis. nih.gov Tyrosine--arginine ligase is another example of a naturally occurring enzyme that synthesizes a specific dipeptide. wikipedia.org The characterization of these enzymes, including their substrate specificity and optimal reaction conditions, is crucial for their successful application in synthesis. nih.gov

| Enzyme Class | Example Enzyme | Synthesis Approach | Key Considerations |

| Peptidases | Thermolysin | Kinetically or Thermodynamically Controlled | Prefers hydrophobic residues at the acyl acceptor site. nih.gov |

| Ligases | L-Amino Acid Ligase (Engineered) | ATP-dependent ligation | Can be engineered for high selectivity towards specific amino acids. mdpi.comnih.gov |

Biocatalytic Reaction Conditions and Efficiency for Glutamic Acid–Tyrosine (1/1) Formation

The formation of a peptide bond between glutamic acid and tyrosine can be efficiently catalyzed by enzymes, offering a green and highly specific alternative to chemical synthesis methods. Various proteases and ligases have been explored for their ability to synthesize dipeptides under specific reaction conditions. The efficiency of these biocatalytic reactions is influenced by several factors, including the choice of enzyme, pH, temperature, substrate concentrations, and the nature of the solvent system.

One notable example is the synthesis of γ-glutamyl-L-tyrosine methyl ester, a derivative of the glutamic acid-tyrosine dipeptide, using γ-glutamyltranspeptidase (GGT) from Escherichia coli K-12. This enzyme facilitates the transfer of a γ-glutamyl group from a donor, such as L-glutamine, to an acceptor, in this case, L-tyrosine methyl ester. The use of a tyrosine ester is often employed to overcome the low aqueous solubility of free tyrosine. tandfonline.com

The following interactive data table summarizes the optimized reaction conditions and efficiency for the enzymatic synthesis of γ-glutamyl-L-tyrosine methyl ester.

| Parameter | Optimal Value |

| Enzyme | γ-Glutamyltranspeptidase (GGT) from E. coli K-12 |

| Acyl Donor (Substrate 1) | 300 mM L-glutamine |

| Acyl Acceptor (Substrate 2) | 300 mM L-tyrosine methyl ester |

| Enzyme Concentration | 200 mU/mL |

| pH | 7.3 |

| Temperature | 37°C |

| Incubation Time | 24 hours |

| Product Concentration | 110 mM |

| Yield | 37% |

| Purification Yield | 62% |

Data sourced from a study on the enzymatic synthesis of γ-glutamyl-L-tyrosine methyl ester. tandfonline.com

Other enzymes, such as papain and thermolysin, are also known to catalyze peptide bond formation. Papain, a cysteine protease, has been utilized for the polymerization of L-tyrosine ethyl ester, with the highest yield of oligo-tyrosine peptides (79%) achieved at pH 6.5 and a substrate concentration of 75 mM. nih.gov While this demonstrates papain's utility in forming peptide bonds with tyrosine, specific conditions for the synthesis of a 1:1 glutamic acid-tyrosine dipeptide would require further optimization. Thermolysin, a metalloproteinase, shows a preference for hydrophobic amino acids as the carbonyl group donor in peptide synthesis. nih.gov The efficiency of thermolysin-catalyzed synthesis is significantly influenced by the structure of both the carboxyl and amine components of the condensation reaction. nih.gov

Genetic Engineering of Enzymes for Enhanced Glutamic Acid–Tyrosine (1/1) Production

The substrate specificity and catalytic efficiency of enzymes used for peptide synthesis can be significantly improved through genetic engineering techniques. Methods such as site-directed mutagenesis and directed evolution allow for the rational design and selection of enzyme variants with desired properties, including enhanced activity towards specific substrates like glutamic acid and tyrosine.

Directed Evolution of Peptide Ligases:

Directed evolution is a powerful strategy for tailoring enzyme properties without the need for detailed structural or mechanistic information. illinois.edu This approach involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved performance. This strategy has been successfully applied to enhance the activity of subtilisin, a serine protease, in the presence of organic solvents, which can be beneficial for peptide synthesis by shifting the reaction equilibrium towards aminolysis. illinois.edu An evolved subtilisin variant, 13M, was found to be 471 times more active than the wild-type enzyme in 60% dimethylformamide (DMF). illinois.edu Such strategies could be adapted to screen for subtilisin variants with enhanced efficiency in catalyzing the formation of the glutamic acid-tyrosine peptide bond.

Site-Directed Mutagenesis for Altered Substrate Specificity:

Site-directed mutagenesis allows for precise changes in the amino acid sequence of an enzyme to alter its substrate specificity. By targeting residues within the enzyme's active site, it is possible to create variants that preferentially bind and ligate specific amino acid pairs. For example, the substrate specificity of peptiligase, an engineered variant of subtilisin, has been further broadened by mutating residues in the S1' and S2' subsites, which interact with the acyl acceptor (the amino acid providing the amino group). By creating a library of variants at position 189, researchers were able to identify mutants with enhanced synthetic yields for a range of acyl acceptors. nih.gov This approach could be used to engineer a peptiligase variant that efficiently utilizes tyrosine as the acyl acceptor for a glutamic acid donor.

The following table outlines the general steps involved in the genetic engineering of enzymes for enhanced dipeptide production.

| Step | Description | Key Techniques |

| 1. Target Enzyme Selection | Choose a suitable scaffold enzyme (e.g., subtilisin, papain) with known peptide ligase activity. | Literature review, bioinformatics |

| 2. Library Creation | Generate a diverse library of enzyme variants. | Random mutagenesis (error-prone PCR), site-directed mutagenesis, DNA shuffling |

| 3. High-Throughput Screening | Screen the library for variants with enhanced activity for the desired reaction (Glu-Tyr synthesis). | In situ screening assays, mass spectrometry-based screening |

| 4. Selection and Characterization | Isolate and characterize the improved enzyme variants. | DNA sequencing, enzyme kinetics, structural analysis |

| 5. Iterative Improvement | Combine beneficial mutations from different variants to further enhance performance. | Gene recombination, further rounds of directed evolution |

While specific examples of enzymes engineered for the enhanced production of Glutamic acid--tyrosine (1/1) are not prominently documented, the principles established in the engineering of peptide ligases provide a clear roadmap for achieving this goal.

Preparation of Isotopically Labeled Glutamic Acid–Tyrosine (1/1) for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. By replacing atoms with their heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can track the fate of atoms through a reaction and probe the nature of transition states. The preparation of isotopically labeled Glutamic acid--tyrosine (1/1) would enable detailed mechanistic studies of its enzymatic synthesis.

Synthesis of Labeled Precursors:

The first step in preparing labeled Glutamic acid--tyrosine (1/1) is the synthesis of the isotopically labeled amino acid precursors. Versatile and high-yielding synthetic routes have been developed for ¹³C-methyl-labeled amino acids based on palladium-catalyzed C(sp³)–H functionalization. nih.gov This method allows for the efficient incorporation of ¹³C into specific positions of the amino acid structure. For example, starting with iodomethane-¹³C, it is possible to synthesize various labeled amino acids. nih.gov Similarly, ¹⁵N-labeled amino acids can be prepared for use in protein expression systems or for direct chemical synthesis.

Application in Mechanistic Studies:

Once the labeled dipeptide is synthesized, it can be used in a variety of analytical techniques to probe the mechanism of its formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular structure and dynamics. By incorporating ¹³C and ¹⁵N labels, specific atoms in the Glutamic acid--tyrosine dipeptide can be observed. This allows for the analysis of enzyme-substrate interactions and conformational changes during the catalytic cycle. nih.govnih.gov For instance, ¹⁵N-labeled tyrosine residues have been used to monitor site-specific conformational changes in proteins upon ligand binding. nih.gov

Kinetic Isotope Effect (KIE) Studies: KIE studies measure the change in the rate of a reaction when an atom at or near the reactive center is replaced with its heavier isotope. A significant KIE can indicate that the bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction. This method has been used to investigate the mechanism of enzymatic hydroxylation of tyrosine derivatives by tyrosinase. nih.gov By synthesizing Glutamic acid--tyrosine (1/1) with deuterium (B1214612) at specific positions, one could probe the mechanism of the enzymatic peptide bond formation. For example, unmasking of kinetic isotope effects in mutant enzymes has been used to study the hydroxylation of tyrosine. nih.gov

The following table summarizes the types of isotopic labels and their applications in mechanistic investigations of Glutamic acid--tyrosine (1/1) formation.

| Isotopic Label | Application | Information Gained |

| ¹³C | NMR Spectroscopy | Probing the chemical environment of specific carbon atoms in the substrate and product; monitoring conformational changes. |

| ¹⁵N | NMR Spectroscopy | Analyzing the electronic environment of the nitrogen atoms involved in the peptide bond; studying enzyme-substrate binding. |

| ²H (Deuterium) | Kinetic Isotope Effect (KIE) | Determining if C-H or N-H bond cleavage is involved in the rate-limiting step of the reaction. |

The synthesis of isotopically labeled Glutamic acid--tyrosine (1/1) and its subsequent use in advanced analytical techniques would provide critical insights into the catalytic mechanisms of the enzymes responsible for its formation.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization of Glutamic Acid–Tyrosine (1/1)

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of complex biomacromolecules like the glutamic acid-tyrosine (1/1) copolymer. These techniques offer a window into the molecular architecture, from the fundamental covalent bonding to the intricate spatial arrangements of the constituent amino acid residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure and dynamics of the glutamic acid-tyrosine (1/1) copolymer at an atomic level. A suite of NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, in both solution and solid states, provides a wealth of information.

One-dimensional ¹H and ¹³C NMR spectra offer a preliminary assessment of the copolymer's composition. The integration of characteristic proton signals can confirm the 1:1 molar ratio of glutamic acid to tyrosine residues. However, due to the random nature of the copolymer, significant signal overlap is common, making definitive assignments from 1D spectra challenging. scielo.brnih.gov

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to overcome these limitations. COSY spectra reveal scalar couplings between protons, typically over two to three bonds, allowing for the identification of the spin systems of the individual amino acid residues. For instance, the correlations between the α-proton and the β-protons of both glutamic acid and tyrosine can be traced.

HSQC experiments correlate the chemical shifts of protons with their directly attached carbons, providing an unambiguous assignment of the ¹H-¹³C pairs. This is particularly useful for resolving overlapping proton signals based on the more dispersed ¹³C chemical shift range. nih.gov The connectivity information from these experiments helps to confirm the integrity of the amino acid residues within the polymer chain.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for Glutamic Acid-Tyrosine (1/1) Copolymer in D₂O.

| Atom | Glutamic Acid Residue (ppm) | Tyrosine Residue (ppm) |

| Hα | 4.1 - 4.3 | 4.4 - 4.6 |

| Hβ | 2.0 - 2.2 | 2.9 - 3.1 |

| Hγ | 2.4 - 2.6 | - |

| Hδ (aromatic) | - | 7.0 - 7.2 |

| Hε (aromatic) | - | 6.7 - 6.9 |

| Cα | 54 - 56 | 56 - 58 |

| Cβ | 28 - 30 | 37 - 39 |

| Cγ | 31 - 33 | 130 - 132 |

| Cδ | 181 - 183 (carboxyl) | 115 - 117 |

| Cε | - | 155 - 157 (C-OH) |

| Cζ (carbonyl) | 174 - 176 | 173 - 175 |

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, temperature, and the local chemical environment within the random copolymer.

To probe the three-dimensional structure of the glutamic acid-tyrosine (1/1) copolymer in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are utilized. These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), providing crucial distance restraints for conformational analysis.

For random copolymers, these experiments can reveal preferences for certain secondary structures, such as α-helices or β-sheets, or indicate a more flexible, random coil conformation. frontiersin.orgnih.gov For instance, the observation of strong sequential Hα(i) - HN(i+1) NOEs would suggest an extended conformation, while medium-range NOEs, such as Hα(i) - Hβ(i+3) or Hα(i) - HN(i+3), would be indicative of helical structures. The absence of significant long-range NOEs often points to a disordered or random coil structure in solution.

Table 2: Hypothetical Key NOE/ROE Correlations and Inferred Spatial Proximities for a Glutamic Acid-Tyrosine (1/1) Copolymer Exhibiting Local Helical Folds.

| Correlating Protons | Inferred Spatial Proximity | Potential Structural Implication |

| Glu Hα(i) - Tyr HN(i+1) | < 3.5 Å | Sequential proximity, common in all conformations |

| Tyr Hα(i) - Glu HN(i+1) | < 3.5 Å | Sequential proximity, common in all conformations |

| Glu Hα(i) - Tyr Hβ(i+3) | < 4.5 Å | Medium-range contact, suggestive of a helical turn |

| Tyr Hα(i) - Glu HN(i+3) | < 4.0 Å | Medium-range contact, indicative of an α-helical structure |

| Tyr Hδ(i) - Glu Hβ(i+1) | < 5.0 Å | Side chain interaction, potential tertiary fold |

Note: The specific correlations and their intensities would depend on the actual solution conformation of the copolymer.

Solid-state NMR (ssNMR) is a vital tool for characterizing the structure of the glutamic acid-tyrosine (1/1) copolymer in its solid, polycrystalline, or aggregated forms, where solution NMR is not feasible. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. researchgate.nettitech.ac.jp

The ¹³C chemical shifts of amino acid residues in the solid state are highly sensitive to the local conformation. acs.org For example, the Cα and Cβ chemical shifts of both glutamic acid and tyrosine residues can be used to distinguish between α-helical and β-sheet conformations. researchgate.netacs.org This allows for the analysis of the secondary structure adopted by the copolymer chains in the solid phase. Furthermore, ssNMR can provide information on the packing and intermolecular interactions within the solid material.

Table 3: Typical Solid-State ¹³C NMR Chemical Shift Ranges (ppm) for Glutamic Acid and Tyrosine Residues in Different Secondary Structures.

| Carbon | α-Helix (ppm) | β-Sheet (ppm) |

| Glutamic Acid | ||

| Cα | 55 - 58 | 51 - 54 |

| Cβ | 29 - 32 | 26 - 29 |

| C=O | 176 - 179 | 171 - 174 |

| Tyrosine | ||

| Cα | 56 - 59 | 52 - 55 |

| Cβ | 38 - 41 | 35 - 38 |

| C=O | 175 - 178 | 170 - 173 |

Note: These values are based on data from homopolymers and serve as a reference for interpreting the spectra of the copolymer. researchgate.netacs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the molecular weight determination and sequence analysis of synthetic polymers like the glutamic acid-tyrosine (1/1) copolymer.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules such as polypeptides. In ESI-MS, the polymer solution is sprayed through a charged capillary, generating multiply charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

The resulting ESI-MS spectrum of a polydisperse sample like the glutamic acid-tyrosine (1/1) copolymer will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length with a certain number of charges. From this distribution, the average molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI) of the copolymer can be determined. This information is critical for quality control and for understanding how the polymer's size influences its properties.

Table 4: Illustrative ESI-MS Data for a Glutamic Acid-Tyrosine (1/1) Copolymer Sample.

| Observed m/z | Charge State (z) | Calculated Mass (Da) |

| 1050.7 | +10 | 10497 |

| 1167.4 | +9 | 10497.6 |

| 1313.3 | +8 | 10498.4 |

| 1499.9 | +7 | 10492.3 |

| Derived Parameters | ||

| Number-Average Molecular Weight (Mn) | ~10,500 Da | |

| Weight-Average Molecular Weight (Mw) | ~12,000 Da | |

| Polydispersity Index (PDI) | ~1.14 |

Note: This is a hypothetical dataset to illustrate the principles of ESI-MS analysis for a polydisperse polymer.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used to determine the molecular mass of large, non-volatile molecules like peptides and polymers. In the analysis of glutamic acid-tyrosine copolymers, MALDI-TOF MS provides information on the molecular weight distribution and the presence of different chain lengths. The process involves co-crystallizing the copolymer sample with a matrix material (such as α-cyano-4-hydroxycinnamic acid or sinapinic acid) which absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. acs.orgresearchgate.net

For a synthetic polypeptide like poly(O-benzyl-L-tyrosine), MALDI-TOF MS has been effectively used for end-group analysis, which is critical for confirming the polymerization mechanism and identifying any side reactions. uoi.gr This technique can resolve individual polymer chains that differ by a single monomer unit, providing a detailed picture of the sample's polydispersity. The resulting spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer) with a single charge. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.

Table 1: Illustrative MALDI-TOF MS Data for a Hypothetical Glutamic Acid-Tyrosine Copolymer This table is based on the principles of MALDI-TOF MS analysis of copolymers and does not represent actual experimental data for this specific compound.

| Observed m/z | Corresponding Oligomer |

|---|---|

| 621.2 | (Glu-Tyr)₂ + H⁺ |

| 931.3 | (Glu-Tyr)₃ + H⁺ |

| 1241.4 | (Glu-Tyr)₄ + H⁺ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the primary structure (amino acid sequence) of peptides and polypeptides. The process involves selecting a precursor ion of a specific mass-to-charge ratio (m/z) from the initial mass spectrum, subjecting it to fragmentation, and then analyzing the resulting fragment ions. sc.edu Collision-activated dissociation (CAD) is a common fragmentation method where the precursor ion collides with an inert gas, leading to the cleavage of peptide bonds. acs.org

The fragmentation of a glutamic acid-tyrosine dipeptide or copolymer primarily yields b- and y-type ions. The cleavage of the peptide bond between the glutamic acid and tyrosine residues will produce specific fragment ions that allow for the confirmation of their sequence. For instance, if glutamic acid is at the N-terminus, a b-ion corresponding to the mass of the glutamic acid residue will be observed, along with a y-ion corresponding to the tyrosine residue. The specific fragmentation pattern helps to distinguish between Glu-Tyr and Tyr-Glu sequences. MS/MS is also instrumental in identifying post-translational modifications or chemical alterations, such as the photo-oxidation of tyrosine residues. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups and Hydrogen Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and study the secondary structure of proteins and polypeptides. oup.com The infrared spectrum of the Glutamic acid--tyrosine copolymer is characterized by specific absorption bands corresponding to the vibrations of its constituent groups.

The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure of the polypeptide backbone. oup.com This band arises mainly from the C=O stretching vibration of the amide groups. Deconvolution of the amide I band can reveal the relative proportions of α-helices, β-sheets, β-turns, and random coil structures. oup.com The amide II band (1510-1580 cm⁻¹), resulting from N-H bending and C-N stretching vibrations, is also sensitive to conformation.

Hydrogen bonding significantly influences the position and shape of the absorption bands. For example, the broad band observed in the 3200-3500 cm⁻¹ region is due to the stretching vibrations of O-H (from the carboxylic acid and phenolic groups) and N-H groups involved in hydrogen bonds. The side chains of glutamic acid (carboxyl group) and tyrosine (phenolic group) also have characteristic IR absorptions. acs.org The C=O stretching of the glutamic acid side-chain carboxyl group typically appears around 1700-1735 cm⁻¹. researchgate.net The aromatic ring of tyrosine gives rise to characteristic bands, including a peak around 1515 cm⁻¹, which is a well-known marker for this amino acid. acs.orgmdpi.com

Table 2: Key FTIR Absorption Bands for Glutamic Acid-Tyrosine Copolymer This table compiles characteristic vibrational frequencies for the functional groups present in the copolymer based on established literature values for peptides. oup.comacs.orgresearchgate.netmdpi.com

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3300 (broad) | O-H and N-H stretching (H-bonded) |

| ~3030 | Aromatic C-H stretching |

| ~2960 | Aliphatic C-H stretching |

| ~1710 | C=O stretching of side-chain COOH (Glu) |

| 1600-1700 | Amide I (C=O stretching of peptide bond) |

| ~1515 | Amide II (N-H bending, C-N stretching) / Tyrosine ring vibration |

| ~1450 | CH₂ bending |

Raman Spectroscopy for Backbone and Side-Chain Vibrations

Raman spectroscopy is a complementary technique to FTIR that also probes vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for studying the polypeptide backbone and the aromatic side-chain of tyrosine. mdpi.com Water is a weak Raman scatterer, which allows for the analysis of samples in aqueous solution with minimal interference. researchgate.net

In the Raman spectrum of a Glutamic acid--tyrosine copolymer, the amide I band appears around 1650-1680 cm⁻¹, and its shape is indicative of the secondary structure. The amide III band, found between 1230 and 1300 cm⁻¹, is also sensitive to conformation. The side chains of both glutamic acid and tyrosine provide distinct Raman signals. The tyrosine ring vibrations are particularly prominent, with a characteristic doublet near 850 and 830 cm⁻¹, the intensity ratio of which is sensitive to the local environment and hydrogen bonding state of the phenolic hydroxyl group. A strong band around 1616 cm⁻¹ is also a hallmark of the tyrosine side chain. mdpi.com The C-C stretching vibrations of the glutamic acid backbone and side chain contribute to the spectrum in the 800-1000 cm⁻¹ region. researchgate.netmdpi.com

Table 3: Prominent Raman Peaks for Glutamic Acid-Tyrosine Copolymer This table summarizes key Raman shifts based on literature data for tyrosine and glutamic acid-containing peptides. mdpi.comresearchgate.netmdpi.com

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1660 | Amide I |

| ~1616 | Tyrosine ring C=C stretching |

| ~1445 | CH₂ deformation |

| ~1260 | Amide III |

| ~1004 | Phenylalanine/Tyrosine ring breathing |

| ~920 | C-COO⁻ stretching (Glu) |

Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Collective Modes

For a Glutamic acid--tyrosine copolymer, THz-TDS can provide insights into the long-range order and dynamics of the polypeptide chains. Studies on various peptides have shown that THz spectra can distinguish between different secondary structures and are sensitive to the hydration state and solvation dynamics around the molecule. optica.orgresearchgate.net The absorption features in the THz region are often broad and can be attributed to the collective vibrational modes of the molecular network formed by intermolecular interactions. rsc.org While specific THz-TDS data for Glutamic acid--tyrosine (1/1) is not widely available, research on similar dipeptides and polypeptides indicates that this technique holds promise for understanding the large-scale conformational properties and dynamics that are not accessible through conventional vibrational spectroscopy. nih.govresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. For the Glutamic acid--tyrosine copolymer, the UV absorption properties are dominated by the tyrosine residue, as glutamic acid does not have a chromophore that absorbs in the near-UV region (above 220 nm).

The aromatic phenol (B47542) side chain of tyrosine is responsible for its characteristic UV absorption spectrum, with a primary absorption maximum (λ_max) around 275-280 nm. rsc.orgsemanticscholar.org The exact position and intensity of this peak are sensitive to the local environment, including the polarity of the solvent and the protonation state of the phenolic hydroxyl group. Upon deprotonation of the hydroxyl group (at alkaline pH), the λ_max shifts to a longer wavelength (a red-shift) around 295 nm, and the molar absorptivity increases. This phenomenon, known as the spectral shift, can be used to determine the pKa of the tyrosine side chain within the copolymer. The UV spectrum can also be used to quantify the concentration of the copolymer in solution, provided its tyrosine content is known.

Table 4: UV Absorption Properties of the Tyrosine Chromophore Data is based on established spectroscopic properties of tyrosine. rsc.orgsemanticscholar.org

| Condition | λ_max (nm) | Molar Absorptivity (M⁻¹cm⁻¹) |

|---|---|---|

| Neutral pH (Protonated -OH) | ~275 | ~1400 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The ultraviolet absorption spectrum of copolymers of L-tyrosine and L-glutamic acid is informative regarding the interactions between tyrosine residues. In studies of helical poly-L-tyrosine, a model for tyrosine-rich regions in copolymers, the UV-absorption spectra indicate that the pKa of the tyrosyl hydroxyl group is significantly higher than that of the monomer. researchgate.net A notable red shift of 2 mμ, with a maximum absorption (λmax) at 277 mμ, is observed. researchgate.net This shift suggests that tyrosyl-tyrosyl interactions are occurring within the helical conformation, an effect pertinent to the structure of a 1:1 glutamic acid-tyrosine copolymer. researchgate.net

Fluorescence Spectroscopy for Tyrosine Aromatic Chromophore

Fluorescence spectroscopy is a sensitive tool for probing the conformation of poly-α-amino acids, with the tyrosine residue serving as an intrinsic fluorescent probe. acs.orgnih.gov The fluorescence of the tyrosine chromophore is influenced by its local microenvironment within the polypeptide chain. Studies on copolymers of tyrosine with glutamic acid have utilized this property to analyze protein conformation. acs.org The oxidation of L-tyrosine to dityrosine (B1219331) results in a significant change in the fluorescence spectrum, with a strong increase in fluorescence in the 380 to 470 nm range, peaking at approximately 405 nm. researchgate.net This oxidative coupling can be a factor in the analysis of tyrosine-containing polymers under certain conditions. researchgate.net

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Conformation and Secondary Structure

Optical rotatory dispersion (ORD) and circular dichroism (CD) are powerful techniques for investigating the secondary structure of polypeptides. Studies on poly-L-tyrosine and its copolymers with L-glutamic acid have revealed detailed conformational information. researchgate.netnih.gov

Helical poly-L-tyrosine exhibits multiple Cotton effects in its ORD spectrum, with notable features including:

A peak at 286 mμ, with a mean residue rotation [m′] of 2650°. researchgate.net

A second peak at 254 mμ, with [m′] of 4240°. researchgate.net

A trough at 238 mμ, with [m′] of -6410°. researchgate.net

The negative Cotton effect observed with a trough at 238 mμ is significant as it suggests that poly-L-tyrosine forms a right-handed helix. researchgate.net In copolymers of L-tyrosine and L-glutamic acid, the tyrosyl Cotton effect at 286 mμ is not observed until the tyrosine content reaches 20 mole %. researchgate.net CD studies on random copolymers of L-glutamic acid and L-tyrosine show that the ellipticities vary smoothly with the tyrosyl content, indicating that the conformation is a result of the combined interactions of the residues. researchgate.net

Crystallographic Studies of Glutamic Acid–Tyrosine (1/1) and Related Complexes

Crystallographic methods provide precise atomic-level details of molecular structure and packing in the solid state.

X-ray Diffraction Analysis of Single Crystals

Powder X-ray Diffraction for Polymorphism

Powder X-ray diffraction (PXRD) is instrumental in identifying crystalline phases and studying polymorphism. L-glutamic acid is known to exhibit polymorphism, crystallizing into at least two different forms, α and β. aip.orgtandfonline.com The presence of L-tyrosine as an additive in the crystallization solution has a notable effect, promoting the formation of the metastable α-polymorph while suppressing the stable β-polymorph. aip.orgaip.org Both polymorphs belong to the orthorhombic crystal system with the space group P212121. aip.org The lattice parameters for each form have been determined. aip.org L-tyrosine itself also exists in different polymorphic forms, including α and β polymorphs. researchgate.net

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |

|---|---|---|---|---|---|

| α-L-Glutamic Acid | Orthorhombic | P212121 | 7.077 | 10.281 | 8.821 |

| β-L-Glutamic Acid | Orthorhombic | P212121 | 6.939 | 17.340 | 5.191 |

Conformational Preferences and Dynamics of Glutamic Acid–Tyrosine (1/1) in Various Environments

The conformational behavior of glutamic acid-tyrosine copolymers is a result of a complex interplay of forces, including backbone dihedral angles and side-chain interactions. Energy calculations performed on poly-L-tyrosine indicate that the right-handed α-helical form is more stable than the left-handed form by 1.8 kcal/mole. aip.org The primary contribution to this stabilization comes from nonbonded energy. aip.org This theoretical preference is supported by experimental ORD data, which also suggests a right-handed helical conformation for poly-L-tyrosine in solution. researchgate.net

In random copolymers containing both glutamic acid and tyrosine, such as the immunomodulatory drug glatiramer acetate, the structure is composed of a nonspecific sequence of the four amino acids L-alanine, L-lysine, L-glutamic acid, and L-tyrosine. nih.gov The conformation of such peptides is not a simple, uniform helix but is determined by local interactions between the different side chains and the surrounding environment. nih.govscispace.com The presence of both acidic (glutamic acid) and aromatic (tyrosine) residues leads to a dynamic structure influenced by factors like pH and ionic strength, which affect the ionization state of the carboxyl groups and the potential for hydrogen bonding and electrostatic interactions.

Influence of Solvent Polarity on Conformation

The polarity of the solvent plays a critical role in dictating the conformational preferences of the Glutamic acid-tyrosine dipeptide. Theoretical studies on dipeptide analogues demonstrate that the potential energy surface, which maps the stable conformations, is significantly altered by the solvent environment. researchgate.net

In the gas phase, dipeptides can adopt various conformations, including extended (β) and turn-like (γ) structures, which are stabilized by weak intramolecular interactions. researchgate.netacs.org However, in a polar solvent like water, the landscape of stable conformations changes. Computational studies using a polarizable continuum model (PCM) to simulate solvent effects show a general widening of low-energy regions and a stabilization of helical structures in aqueous solutions compared to the gas phase. researchgate.netnih.gov This is due to the interactions between the peptide's polar groups and the water molecules, which can disrupt intramolecular hydrogen bonds in favor of hydrogen bonding with the solvent.

Experimental evidence from studies on related peptides shows that changing the solvent composition can induce significant conformational transitions. For instance, a peptide sequence was observed to adopt a random-coil conformation in an aqueous phosphate (B84403) buffer but transitioned to an alpha-helical structure in a methanol/buffer solution. nih.gov This highlights the sensitivity of the dipeptide's secondary structure to the polarity and hydrogen-bonding capacity of its environment.

| Solvent Condition | Observed/Predicted Conformation | Primary Driving Force | Reference |

|---|---|---|---|

| Gas Phase / Low Polarity | Extended (β) and γ-turn structures stabilized by intramolecular H-bonds | Intramolecular interactions | researchgate.netacs.org |

| Aqueous Solution (High Polarity) | Stabilization of helical structures; wider range of accessible conformations | Peptide-solvent hydrogen bonding | researchgate.net |

| Methanol/Buffer Mixture | Shift from random coil to α-helix | Change in solvent polarity and hydrogen bonding network | nih.gov |

Impact of pH and Ionic Strength on Dipeptide Structure

The structure of the Glutamic acid-tyrosine dipeptide is highly sensitive to the pH and ionic strength of the solution, primarily due to the presence of multiple ionizable groups. These include the N-terminal amino group, the C-terminal carboxyl group, the side-chain carboxyl group of glutamic acid, and the phenolic hydroxyl group of tyrosine. libretexts.org

These changes in protonation state directly influence the dipeptide's conformation. Constant-pH molecular dynamics studies on the related dipeptide kyotorphin (B1673678) (L-Tyr-L-Arg) have shown a remarkable variety of conformations at different pH values. nih.gov The protonation of the N-terminal amine, in particular, was identified as a key factor driving the transition between more extended and more compact conformational states. nih.gov This is because changes in charge distribution alter the intramolecular electrostatic forces, leading to rearrangements of the peptide backbone and side chains to find a new energetic minimum.

Ionic strength also modulates the dipeptide's structure by screening electrostatic interactions. mdpi.com While its effect on the pKa values themselves may be minor, ionic strength can influence the effective range and strength of interactions between charged groups on the peptide. nih.gov In studies of larger proteins like myosin, increasing ionic strength has been shown to induce a loosening of the protein structure and lead to the exposure of buried aromatic amino acid residues. mdpi.com For dipeptides, changes in ionic strength can affect properties like self-assembly and gelation, which are dependent on intermolecular forces that are themselves governed by the peptide's conformation. mdpi.com

| Ionizable Group | Approximate pKa | Charge State at pH < pKa | Charge State at pH > pKa | Reference |

|---|---|---|---|---|

| C-Terminal Carboxyl (α-carboxyl) | ~2.0 - 3.1 | Neutral (COOH) | Negative (COO⁻) | libretexts.orgyoutube.com |

| Glutamic Acid Side Chain (γ-carboxyl) | ~4.1 - 4.25 | Neutral (COOH) | Negative (COO⁻) | libretexts.orgwikipedia.org |

| N-Terminal Amino (α-amino) | ~8.0 - 9.5 | Positive (NH₃⁺) | Neutral (NH₂) | libretexts.orgyoutube.com |

| Tyrosine Side Chain (phenolic hydroxyl) | ~10.1 | Neutral (OH) | Negative (O⁻) | libretexts.org |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of the glutamic acid-tyrosine system. These calculations are based on solving the Schrödinger equation, offering a detailed description of electron distribution and energy states.

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules. sciforum.netmdpi.com It is employed to determine the optimized geometries, electronic structures, and various molecular properties of amino acids and their polymers. sciforum.netswinburne.edu.au For the Glutamic acid--tyrosine (1/1) copolymer, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G**, can predict the most stable three-dimensional structure by minimizing the system's energy. sciforum.netresearchgate.net These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles that define the copolymer's conformation.

Furthermore, DFT is used to calculate chemical descriptors that shed light on the copolymer's reactivity. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. mdpi.com The antioxidant properties of the constituent amino acids have been studied using DFT, examining mechanisms like hydrogen-atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov

For even greater accuracy in energetic calculations, ab initio methods are employed. These methods solve the Schrödinger equation without the use of empirical parameters, relying solely on fundamental physical constants. mdpi.com Methods such as the Hartree-Fock (HF) method, improved by including corrections for electron correlation through Møller-Plesset perturbation theory (MP2), provide highly accurate energy data. researchgate.netnih.gov

A notable application of high-accuracy ab initio calculations is the refinement of parameters for molecular mechanics force fields. For instance, studies have generated large data sets of energies for the 20 common amino acid dipeptides, including those of glutamic acid and tyrosine, using geometry optimization at the HF/6-31G** level followed by single-point energy calculations at the highly accurate LMP2/cc-pVTZ(-f) level. acs.org This level of theory yields conformational energy differences with an average deviation of just 0.25 kcal/mol from experimental data, providing a robust benchmark for less computationally intensive methods. acs.org These high-accuracy calculations are crucial for developing reliable models for larger systems like the Glutamic acid--tyrosine (1/1) copolymer. acs.org

| Computational Method | Primary Application for Glutamic acid--tyrosine (1/1) | Key Parameters Calculated | References |

| Density Functional Theory (DFT) | Determination of ground state geometry and electronic properties. | Optimized bond lengths/angles, HOMO/LUMO energies, reaction energies. | sciforum.net, mdpi.com, researchgate.net |

| Ab Initio (HF, MP2) | High-accuracy single-point energy calculations for benchmarking. | Conformational energies, ionization energy, electron affinity. | acs.org, researchgate.net, nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-visible and other electronic spectra. | Excitation energies, oscillator strengths. | researchgate.net |

| QM/MM Hybrid Methods | Calculation of properties in a condensed-phase environment (e.g., solution). | Vibrational frequency shifts, solvation effects on structure. | nih.gov |

This table provides an overview of quantum chemical methods and their applications in studying the Glutamic acid--tyrosine (1/1) copolymer.

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. swinburne.edu.auresearchgate.net For the individual components, glutamic acid and tyrosine, DFT has been successfully used to calculate their terahertz absorption spectra, with results showing good agreement with experimental data. researchgate.net These calculations help assign observed spectral peaks to specific inter- and intramolecular collective vibrational modes. researchgate.net

For a copolymer in a complex environment, such as in an aqueous solution, hierarchical approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) models can provide quantitatively reliable predictions. nih.gov In such a model, the copolymer (or a part of it) is treated with quantum mechanics, while the surrounding solvent is modeled using classical mechanics. This allows for the accurate prediction of vibrational frequency shifts induced by the environment, which is crucial for interpreting experimental spectra of the copolymer in solution or when bound to other biomolecules. nih.gov

The redox properties of the Glutamic acid--tyrosine (1/1) copolymer are primarily governed by the tyrosine residue, which is known to be redox-active and can participate in electron transfer (ET) processes. caltech.eduyale.edu Computational methods are used to investigate the thermodynamics and kinetics of these processes. The oxidation of tyrosine is often coupled to proton transfer, a mechanism known as Proton-Coupled Electron Transfer (PCET). yale.edu

The mechanism of electron transfer through a peptide chain can occur via two primary pathways: superexchange (tunneling) or a multi-step hopping process. rsc.org In a hopping mechanism, amino acid side chains, such as tyrosine, can act as intermediate stepping stones for the electron. rsc.org Computational modeling helps to determine which pathway is more favorable by analyzing the energetics of the donor, acceptor, and the bridging peptide. rsc.org Understanding these pathways is critical for applications where the copolymer might be used in bio-electrochemical systems. acs.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are the primary tool for exploring the physical movements and conformational dynamics of macromolecules over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, where the forces are calculated using a molecular mechanics force field (e.g., CHARMM, OPLS-AA). wikipedia.orgacs.org

For the Glutamic acid--tyrosine (1/1) copolymer, MD simulations can model its dynamic behavior in various environments, such as in a vacuum or solvated in water. These simulations provide a view of the copolymer's conformational landscape, revealing how it folds, flexes, and interacts with its surroundings on timescales from picoseconds to microseconds. wikipedia.org Simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions between tyrosine residues, and electrostatic interactions involving the charged glutamic acid side chains, all of which govern the copolymer's structure and self-assembly. nih.gov

A key goal of MD simulations is to map the free energy landscape of a molecule. researchgate.netresearchgate.net This landscape represents the relative free energy of all possible conformations of the copolymer, with valleys corresponding to stable or metastable states and mountains representing the energy barriers between them. researchgate.net

Standard MD simulations can get trapped in local energy minima, failing to sample the entire conformational space. To overcome this, enhanced sampling techniques like metadynamics or umbrella sampling are used. mdpi.com These methods add a history-dependent bias to the potential energy, encouraging the system to escape energy wells and explore new conformations. nih.gov By analyzing the biased trajectory, a multi-dimensional free energy surface can be constructed. nih.gov This landscape provides critical thermodynamic and kinetic information, such as the relative stability of different folded or aggregated states of the Glutamic acid--tyrosine (1/1) copolymer and the pathways for transitioning between them. mdpi.com

Simulation of Solvent Effects and Temperature Dependence

The influence of the surrounding environment, specifically the solvent and temperature, on the conformation and stability of glutamic acid and tyrosine-containing structures is a key area of computational investigation.

Solvent Effects: Molecular modeling calculations, such as those using Density Functional Theory (DFT), have been employed to understand the impact of various solvents on amino acids, including tyrosine. researchgate.net Studies have simulated amino acids in the gaseous state and under the influence of solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile, methanol, and nitromethane (B149229) to observe changes in geometrical parameters. researchgate.net For instance, the use of a polarizable continuum model (CPCM) has been shown to yield results that better align with measured spectra. researchgate.net In the context of related polymers, the nature of the solvent has been studied during the formation of nanoparticles from amphiphilic copolymers, noting its effect on particle diameter and surface potential. nih.gov

Temperature Dependence: Molecular dynamics (MD) simulations are a primary method for exploring the temperature dependence of polypeptides. d-nb.info Research on poly-L-glutamic acid (polyE) has shown that, regardless of its secondary structure (α-helix, β-sheet, or random-coil), it undergoes a dynamical transition between 190 and 240 K. rsc.org Solid-state DFT simulations on the polymorphs of L-glutamic acid have been used to calculate thermodynamic stabilities, revealing that the α-form is more stable at low temperatures, with a predicted phase transition to the more stable β-form occurring at 222 K. acs.org These simulations calculate the Gibbs free energy as a function of temperature to predict such transitions. acs.org The entropy and enthalpy changes associated with the desorption of polypeptides from surfaces at different temperatures have also been determined through a combination of MD simulations and experimental techniques, though these changes were found to be small for polytyrosine. d-nb.info

Table 1: Findings on Temperature-Dependent Transitions in Related Molecules

| Molecule/System | Computational Method | Key Finding | Transition Temperature (K) | Reference |

|---|---|---|---|---|

| Poly-L-glutamic acid (polyE) | Terahertz Spectroscopy / Phenomenological Analysis | Undergoes a dynamical transition. | 190 - 240 K | rsc.org |

| L-glutamic acid Polymorphs | Solid-State Density Functional Theory (DFT) | Phase transition from α-form to β-form. | 222 K | acs.org |

Molecular Docking and Recognition Studies

Molecular docking simulations are used to predict how a molecule like Glutamic acid--tyrosine (1/1) or its related polymers might bind to a biological target, such as a receptor or enzyme. This involves predicting the preferred orientation of the molecule when bound to form a stable complex.

While specific docking studies on the Glutamic acid--tyrosine (1/1) compound are not prominent in the literature, the methodology is widely applied to understand peptide and polypeptide interactions. For example, poly(L-glutamic acid-L-tyrosine) is known to be a substrate for protein tyrosine kinases. sigmaaldrich.com Molecular docking could be employed to simulate the binding of this polymer into the active site of a kinase, predicting the specific conformation that allows for phosphorylation of the tyrosine residues. Such simulations would elucidate the key interactions between the amino acid side chains and the residues of the enzyme's binding pocket.

Table 2: Example Analysis of Intermolecular Interactions from a Model System

| Interaction Type | Method | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| Polymer-Cofactor Association | PM3 Semi-empirical | Gibbs Free Energy, Enthalpy, Entropy | Complex formation is not spontaneous at room temperature as the loss of entropy outweighs the gain in enthalpy. | researchgate.net |

| R-OH···O (Hydrogen Bond) | PM3 Semi-empirical | Electron Density | A total electron density of 0.0323 was found between the H and O atoms, indicating a defined interaction. | researchgate.net |

Computational Prediction of Functional Properties

Beyond structural simulations, computational methods can predict the biological or chemical functions of a molecule.

QSAR analysis is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a molecule like Glutamic acid--tyrosine (1/1) or its related copolymers, QSAR could be used to predict functional properties. For instance, it is known that poly(L-glutamic acid-L-tyrosine) can inhibit certain tyrosine-specific protein kinases. sigmaaldrich.com A QSAR study could be designed by creating a library of related copolymers with varying ratios of glutamic acid to tyrosine or with modified side chains. By computing various molecular descriptors for these structures and correlating them with experimentally measured kinase inhibition, a predictive model could be developed. This model could then be used to design novel copolymers with enhanced inhibitory activity.

The antioxidant potential of a compound, particularly one containing a phenolic group like tyrosine, can be predicted using computational descriptors. The antioxidant activity of phenols is often related to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. Computational chemistry can calculate descriptors that quantify this ability. Research has suggested that the presence of hydrophobic amino acids at the terminal ends of peptides can enhance antioxidant capabilities. researchgate.net

Key computational descriptors for predicting antioxidant activity include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with breaking the O-H bond in the phenolic group of tyrosine. A lower BDE indicates easier hydrogen donation and potentially higher antioxidant activity.

Ionization Potential (IP): The energy required to remove an electron. This relates to the molecule's ability to donate an electron, another mechanism of antioxidant action.

Electron Density: The distribution of electrons in the molecule, particularly around the phenolic hydroxyl group, can indicate its reactivity towards free radicals.

Table 3: Common Computational Descriptors for Antioxidant Activity Prediction

| Descriptor | Relevance to Antioxidant Activity |

|---|---|

| Bond Dissociation Enthalpy (BDE) of O-H bond | Measures the ease of hydrogen atom donation to scavenge radicals. |

| Ionization Potential (IP) | Relates to the ability to neutralize radicals via electron transfer. |

| Highest Occupied Molecular Orbital (HOMO) Energy | Higher HOMO energy often correlates with a greater ability to donate electrons. |

Table of Compounds Mentioned

| Compound Name |

|---|

| Glutamic acid--tyrosine (1/1) |

| Poly(L-glutamic acid-L-tyrosine) |

| Poly-L-glutamic acid (polyE) |

| Polytyrosine |

| L-glutamic acid |

| Tyrosine |

| Polylysine |

| Dimethyl sulfoxide (DMSO) |

| Acetonitrile |

| Methanol |

| Nitromethane |

Biomolecular Interactions and Functional Roles

Molecular Interactions of Glutamic Acid–Tyrosine (1/1) with Biomolecules

The unique chemical characteristics of Glutamic Acid–Tyrosine (1/1) facilitate its interaction with a variety of biological macromolecules, influencing their structure and function.

Glutamic Acid–Tyrosine (1/1) has been shown to interact with a range of peptides and proteins, often leading to the modulation of their biological activity. These interactions are driven by a combination of electrostatic forces, owing to the negatively charged glutamate (B1630785) residues at physiological pH, and hydrophobic and aromatic stacking interactions involving the tyrosine residues.

The specificity and affinity of Glutamic Acid–Tyrosine (1/1) for different proteins are determined by the distribution and accessibility of complementary residues on the protein surface. Proteins with positively charged domains are likely to exhibit strong electrostatic interactions with the glutamic acid residues of the copolymer. Similarly, the presence of hydrophobic pockets or aromatic residues can lead to favorable interactions with the tyrosine component.

Research has demonstrated that the presence of tyrosine in glutamic acid-rich polypeptides significantly enhances their inhibitory capacity against certain enzymes. nih.gov For instance, the affinity of these copolymers for casein kinase II is a general property observed across different species, including rat liver and yeast. nih.gov The versatility of tyrosine in mediating molecular interactions is a key factor in the binding affinity and specificity of these copolymers. nih.gov

The interaction of Glutamic Acid–Tyrosine (1/1) with proteins can influence their conformational stability. By binding to specific regions of a protein, the copolymer can either stabilize or destabilize its native structure. For instance, interactions with unfolded or partially folded states could potentially interfere with the proper folding process. Conversely, binding to the native state might enhance its stability.

Studies on copolymers of L-glutamic acid and L-tyrosine have shown that the presence of tyrosine can significantly affect the conformation of the polypeptide itself. acs.org The interactions between tyrosine residues can contribute to the formation of helical structures. acs.org While direct studies on the impact of Glutamic Acid–Tyrosine (1/1) on the folding of other specific proteins are limited, the general principles of amino acid interactions suggest that the copolymer could modulate protein stability. The physicochemical properties of tyrosine make it highly effective in mediating molecular recognition, which can influence protein folding and stability. nih.gov

A significant area of research has been the ability of glutamic acid and tyrosine copolymers to modulate the activity of various enzymes. These copolymers have been identified as potent inhibitors of certain protein kinases.

Random heteropolymers of glutamic acid and tyrosine, including the 1:1 ratio, are powerful competitive inhibitors of casein kinase-2. nih.gov Their inhibitory potency is significantly greater than that of polyglutamic acid alone, highlighting the crucial role of the tyrosine residues. nih.gov The inhibition is competitive with respect to the protein substrate, suggesting that the copolymer binds to the active site of the enzyme. nih.gov The inhibitory power of these copolymers is influenced by the amino acid composition, with the presence of tyrosine being a key factor for high-affinity binding to the catalytic site of casein kinase-2. nih.gov The I50 value for a related copoly(Glu:Tyr) (4:1) was found to be 20 nM, which is 250-fold lower than that of polyglutamic acid. nih.gov

| Enzyme | Type of Inhibition | Ki/I50 Value | Reference |

| Casein Kinase II | Competitive | I50 for copoly(Glu:Tyr) (4:1) is 20 nM | nih.gov |

| Casein Kinase-2 | Competitive | Ki values are one to two orders of magnitude lower than polyglutamates | nih.gov |

This table summarizes the inhibitory effects of glutamic acid-tyrosine copolymers on specific enzymes.

The interactions of Glutamic Acid–Tyrosine (1/1) with nucleic acids and lipids are less extensively studied compared to its interactions with proteins. However, the fundamental chemical properties of the copolymer suggest potential modes of interaction.

The negatively charged phosphate (B84403) backbone of nucleic acids could engage in electrostatic interactions with any positively charged domains that might be induced in the copolymer under specific pH conditions, although repulsive forces would be expected at neutral pH. The aromatic tyrosine residues could potentially intercalate between the bases of single-stranded nucleic acids or interact with the grooves of double-stranded DNA or RNA. Studies have shown that tyrosine-containing oligopeptides can bind to polynucleotides and nucleic acids, with a specific stacking interaction of tyrosyl residues with nucleic acid bases in single-stranded structures. nih.gov

Regarding lipids, the hydrophobic nature of the tyrosine side chains could facilitate interactions with the nonpolar acyl chains of lipids in membrane structures or lipid nanoparticles. These interactions could potentially disrupt membrane integrity or, conversely, be harnessed for the delivery of the copolymer across cell membranes.

The carboxylate groups of the glutamic acid residues and the hydroxyl group of the tyrosine residues in Glutamic Acid–Tyrosine (1/1) provide potential sites for metal ion chelation. The coordination of metal ions can have a significant impact on the conformation and properties of the copolymer.

L-glutamic acid itself is known to form complexes with various metal ions, where the metal ions can chelate with the amine and carboxyl groups. researchgate.net Similarly, tyrosine modification, such as phosphorylation or sulfation, has been shown to enhance metal ion binding to peptides. nih.gov While specific studies on the metal ion complexation of the Glutamic Acid–Tyrosine (1/1) copolymer are not extensively detailed in the provided search results, the presence of these functional groups suggests a capacity for such interactions. The binding of metal ions could influence the copolymer's structure, solubility, and its interactions with other biomolecules.

Binding Studies with Peptides and Proteins

Role of Glutamic Acid–Tyrosine (1/1) in Molecular Recognition Events

The specific pairing of glutamic acid and tyrosine residues is fundamental to a variety of molecular recognition events that dictate protein structure and function. The interplay of their unique chemical properties—the acidic carboxyl group of glutamic acid and the aromatic phenol (B47542) group of tyrosine—facilitates a range of non-covalent interactions. These interactions, including hydrogen bonding, aromatic stacking, and electrostatic forces, are crucial for creating highly specific binding sites and stabilizing protein complexes.

Hydrogen Bonding Networks Involving Glutamic Acid and Tyrosine Residues

Hydrogen bonds are critical for the specificity and stability of biomolecular structures. The side chains of glutamic acid and tyrosine are well-equipped to act as both hydrogen bond donors and acceptors, allowing them to participate in complex and influential hydrogen-bonding networks.

The carboxyl group (-COOH) of glutamic acid's side chain can donate a hydrogen bond from its hydroxyl group and accept hydrogen bonds at both of its oxygen atoms. Similarly, the hydroxyl group (-OH) on the aromatic ring of tyrosine can act as a hydrogen bond donor and, to a lesser extent, its oxygen can act as an acceptor. The formation of a hydrogen bond network involving these two residues can stabilize protein structures and play a direct role in biological functions like ligand binding and enzyme catalysis. nih.govrsc.org For instance, in certain photoreceptors, a hydrogen-bond network involving glutamine (a related amide of glutamic acid) and tyrosine is essential for light-induced proton-coupled electron transfer. researchgate.net The presence and geometry of these networks can modulate the electronic environment of active sites, influencing reactivity and ligand stabilization. nih.gov In some receptor proteins, strong hydrogen bonding involving a buried glutamic acid is a key component of the mechanism for receptor dimerization and activation. nih.gov

Table 1: Hydrogen Bonding Capabilities of Glutamic Acid and Tyrosine

| Amino Acid Residue | Functional Group | Potential Role | Example Interaction |

|---|---|---|---|

| Glutamic Acid | Carboxyl (-COOH) | Donor & Acceptor | Donates H from -OH; Accepts H at C=O |

| Tyrosine | Hydroxyl (-OH) | Donor & Acceptor | Donates H from -OH; Oxygen can accept H |

Aromatic Interactions (π-π Stacking) Facilitated by Tyrosine

The aromatic ring of tyrosine is a key facilitator of π-π stacking interactions, a type of non-covalent interaction that is crucial for protein folding and molecular recognition. wikipedia.orgrsc.org These interactions occur between the π-electron clouds of aromatic rings. While a direct face-to-face "sandwich" orientation is electrostatically repulsive, more stable arrangements like the parallel-displaced (offset stacking) and the perpendicular T-shaped (edge-to-face) orientations are commonly observed in proteins. wikipedia.orgnih.gov

Tyrosine and other aromatic amino acids like tryptophan are primary residues involved in forming these stabilizing interactions. researchgate.net It is estimated that approximately 60% of aromatic side chains in proteins participate in π-stacking. rsc.org These interactions, though individually weak with energies typically in the range of -0.5 to -2.0 kcal/mol, collectively contribute significantly to the conformational stability of proteins and protein-DNA complexes. nih.govresearchgate.net The presence of a glutamic acid residue near a tyrosine can influence the local electrostatic environment, potentially modulating the strength and geometry of these π-π interactions.

Table 2: Common Geometries in π-π Stacking Interactions

| Interaction Geometry | Description | Relative Stability |

|---|---|---|

| Parallel-Displaced (Offset Stacked) | Aromatic rings are parallel but offset from one another. | Electrochemically attractive and commonly observed. wikipedia.org |

| T-shaped (Edge-to-Face) | The edge of one aromatic ring points towards the face of another. | Attractive orientation, frequently found in proteins. nih.gov |

| Sandwich (Face-to-Face) | Aromatic rings are stacked directly on top of each other. | Electrochemically repulsive and rarely observed. wikipedia.orgnih.gov |

Electrostatic Interactions and Ionic Complementarity

Electrostatic interactions are fundamental forces in biomolecular recognition, driven by the attraction between oppositely charged groups. At physiological pH, the side chain of glutamic acid is deprotonated, carrying a negative charge (glutamate). This allows it to form strong ionic interactions, often called salt bridges, with positively charged amino acid residues like lysine or arginine. reddit.com